4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
Description
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 3-hydroxyphenyl substituent on the β-carbon of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality under basic conditions, enabling selective deprotection . This compound is structurally tailored for applications in peptide engineering, drug discovery, and chemical biology, where side-chain functionalization modulates target specificity or pharmacokinetic properties.
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-7-5-6-16(12-18)17(13-24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29) |
InChI Key |
SBQBYRVEBPWOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amino Acid Starting Material Preparation | Commercially available or synthesized 3-(3-hydroxyphenyl)butanoic acid derivative | Purity >95% recommended |
| 2 | Amino Protection with Fmoc Group | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., sodium carbonate or diisopropylethylamine), solvent (dichloromethane or DMF), low temperature (0–5 °C) | Reaction monitored by TLC or LC-MS; reaction time typically 1–3 hours |
| 3 | Work-Up and Purification | Extraction, washing, drying, and chromatographic purification (silica gel column chromatography or preparative HPLC) | Purity assessment by HPLC and NMR spectroscopy |
The amino protection step is critical and is generally carried out under mild basic conditions to avoid hydrolysis of the Fmoc-Cl reagent and maintain the integrity of the hydroxyphenyl substituent. The reaction is typically performed in anhydrous organic solvents such as dichloromethane or N,N-dimethylformamide (DMF) to ensure good solubility and control over reaction kinetics.
Industrial Scale Preparation
Industrial synthesis of this compound involves scaling the above laboratory procedures with automation and process optimization:
- Automated Peptide Synthesizers : Utilized for coupling and deprotection steps in solid-phase synthesis.
- Microwave-Assisted Synthesis : Employed to accelerate coupling reactions and improve yields.
- Purification : High-throughput preparative HPLC systems ensure high purity (>95%) suitable for pharmaceutical or research applications.
Microwave heating has been reported to enhance coupling efficiency when using Fmoc chemistry, reducing reaction times from hours to minutes while maintaining product integrity.
Solid-Phase Peptide Synthesis (SPPS) Application
In SPPS, the compound is synthesized on a resin support using standard Fmoc chemistry:
- Resin swelling in NMP (N-methyl-2-pyrrolidone).
- Coupling of Fmoc-protected amino acid using coupling reagents such as HATU or COMU and a base like DIPEA.
- Microwave irradiation at ~75 °C for 5 minutes to facilitate coupling.
- Fmoc deprotection using 20% piperidine in DMF with microwave heating for rapid removal.
- Side-chain protecting groups (e.g., ivDde for lysine) can be selectively removed for further functionalization.
This method allows for efficient synthesis of peptides incorporating the protected amino acid with high purity and yield.
Chemical Reaction Analysis
Types of Reactions
The compound undergoes several chemical transformations relevant to its functional groups:
| Reaction Type | Functional Group Involved | Common Reagents | Products/Formed Derivatives |
|---|---|---|---|
| Amino Protection | Primary amine | Fmoc-Cl, base | Fmoc-protected amino acid |
| Hydroxyl Group Oxidation | Phenolic OH | Potassium permanganate, chromium trioxide | Quinone derivatives |
| Reduction | Fmoc carbonyl | LiAlH4, NaBH4 | Alcohol derivatives |
| Substitution | Phenolic OH | Alkyl halides, acyl chlorides | Ether or ester derivatives |
These reactions allow further functionalization or modification of the compound for specific research or pharmaceutical applications.
Analytical Techniques for Characterization
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structure and stereochemistry | Characteristic Fmoc aromatic signals; hydroxyphenyl protons |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation | [M+H]+ ion peak consistent with 474.5 g/mol |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >95% purity by reverse-phase chromatography |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Carbonyl stretch (~1700 cm⁻¹), phenolic OH |
These techniques are essential for confirming the successful synthesis and purity of the compound before use.
Summary Table of Preparation Methods
| Preparation Aspect | Laboratory Scale | Industrial Scale | SPPS Application |
|---|---|---|---|
| Starting Material | 3-(3-hydroxyphenyl)butanoic acid | Same, bulk quantities | Resin-bound amino acid derivatives |
| Amino Protection | Fmoc-Cl, Na2CO3 or DIPEA, DCM/DMF, 0–5 °C | Automated reactors, microwave heating | Automated peptide synthesizer, HATU/COMU coupling |
| Reaction Time | 1–3 hours | Minutes with microwave | 5 min coupling, rapid deprotection |
| Purification | Column chromatography, preparative HPLC | Preparative HPLC, crystallization | Resin washing, cleavage protocols |
| Characterization | NMR, LC-MS, HPLC, FT-IR | Same, with QC protocols | On-resin monitoring, final product analysis |
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed using piperidine in DMF.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amino acids.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs . Additionally, this compound is used in the development of peptide-based therapeutics and diagnostic tools .
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- (3R)-3-(Fmoc-amino)-4-(4-iodophenyl)butanoic acid (): Replacing the 3-hydroxyphenyl group with a 4-iodophenyl substituent enhances steric bulk and introduces a heavy atom, which may improve X-ray crystallography resolution in protein-ligand studies. The iodine atom also enables radiolabeling for imaging applications .
Electron-Withdrawing and Electron-Donating Groups
- (S)-3-(Fmoc-amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (): The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, reducing pKa of adjacent groups and increasing metabolic stability. This modification is common in protease inhibitors to resist oxidative degradation .
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid (): The isobutoxy group (–OCH₂CH(CH₃)₂) provides steric shielding and moderate hydrophobicity, balancing solubility and target binding .
Hydroxyl Group Positioning
Backbone and Functional Group Modifications
Amino Acid Side-Chain Extensions
- (S)-3-(Fmoc-amino)-4-(piperidin-1-yl)butanoic acid (): Incorporation of a piperidine ring introduces basicity (pKa ~11) and enables interactions with charged residues in enzyme active sites, relevant to kinase inhibitors .
- (R)-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid (): Methoxy (–OCH₃) at the ortho position sterically hinders rotation, restricting conformational flexibility compared to the para-substituted target compound .
Carboxylic Acid Derivatives
- 4-[(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4,4-trifluorobutanoyl)amino]-3-hydroxybutanoic acid (): A trifluorobutanoyl spacer between the Fmoc and carboxylic acid groups extends the molecule’s length, influencing peptidomimetic activity .
Q & A
Q. What is the role of the Fmoc group in the synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid, and how is it removed?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps. Removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which cleaves the Fmoc group via β-elimination without affecting acid-sensitive linkages .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- NMR Spectroscopy : To verify stereochemistry and substituent positions (e.g., 3-hydroxyphenyl group orientation) .
- HPLC : For assessing purity (>95%) and detecting byproducts from incomplete coupling or deprotection steps .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C₃₂H₂₈N₂O₆, theoretical MW 544.5 g/mol) .
Q. How does the 3-hydroxyphenyl moiety influence the compound's solubility in aqueous vs. organic solvents?
The polar 3-hydroxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in non-polar solvents. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays, with dilution into aqueous buffers to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from:
- Purity Variability : Impurities >5% can skew bioassay results; always validate via HPLC before testing .
- Assay Conditions : Differences in buffer pH or ionic strength may alter interactions with targets (e.g., enzymes or receptors). Standardize protocols using reference compounds .
- Structural Analog Interference : Compare data with analogs (e.g., 3-chlorophenyl or 4-fluorophenyl derivatives) to isolate the 3-hydroxyphenyl group's contribution .
Q. What strategies optimize coupling efficiency during solid-phase synthesis of derivatives of this compound?
- Coupling Reagents : Use HATU or PyBOP with DIEA (2–4 eq) for activating carboxylates, reducing racemization .
- Solvent Selection : Anhydrous DMF or dichloromethane minimizes side reactions .
- Monitoring : Perform Kaiser tests or use HPLC to confirm complete coupling before deprotection .
Q. How can stereochemical integrity be maintained during the synthesis of chiral analogs?
- Chiral Auxiliaries : Use (R)- or (S)-configured Fmoc-amino acids to control stereochemistry at the α-carbon .
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization .
- Chiral HPLC Validation : Confirm enantiomeric excess (>98%) post-synthesis .
Q. What are the best practices for handling this compound’s instability under specific storage conditions?
- Moisture Sensitivity : Store lyophilized powder under argon at -20°C; avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure using amber vials to prevent degradation of the Fmoc group .
- Incompatibilities : Avoid strong acids/bases, which may prematurely cleave the Fmoc group or ester linkages .
Methodological Considerations for Data Interpretation
Q. How should researchers address low yields in multi-step syntheses of this compound?
- Intermediate Purification : Use flash chromatography after each step to remove byproducts (e.g., tert-butyl-deprotected residues) .
- Microwave-Assisted Synthesis : Reduces reaction time for slow steps (e.g., amide bond formation) while improving yields by 15–20% .
Q. What computational tools are useful for predicting interactions between this compound and biological targets?
Q. How can solubility limitations in cellular assays be mitigated without altering bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
